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Compound of Interest

5-Bromo-3-morpholinopyridin-2-
Compound Name:

amine
CAS No.: 1286273-85-5
Cat. No.: B1382106

Get Quote

\ J

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug
Development Professionals.

Introduction & Chemical Profiling

5-Bromo-3-morpholinopyridin-2-amine (CAS: 1286273-85-5) is a highly functionalized
heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and other
targeted therapeutics. Its molecular architecture (Molecular Formula: CoH12BrNsO; Exact Mass:
257.0164 Da) presents a unique combination of chemical features:

* An electron-rich aminopyridine core that dictates the molecule's basicity and UV absorbance
profile.

+ A morpholine ring that enhances aqueous solubility but introduces complex aliphatic proton
signals.
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» Abromine atom at the C5 position, which provides a highly specific isotopic mass signature.

As a Senior Application Scientist, | approach the characterization of this molecule not merely as
a checklist of tests, but as a self-validating system. The basicity of the aminopyridine scaffold
often leads to secondary interactions with chromatographic stationary phases , while the
primary amine is susceptible to rapid proton exchange in protic environments . The protocols
detailed below are engineered specifically to mitigate these challenges, ensuring that every
piece of data cross-verifies the others.

Multi-Modal Characterization Workflow

The following logic map illustrates the orthogonal analytical strategy used to establish the
identity, regiochemistry, and purity of the compound.

5-Bromo-3-morpholinopyridin-2-amine
CAS: 1286273-85-5

Multi-Modal Characterization

LC-HRMS 1H & 13C NMR HPLC-UV
Exact Mass & Isotope Ratio Regiochemistry (meta-coupling) Chromatographic Purity

>98% Purity

Self-Validated
Characterization Profile

Click to download full resolution via product page

Multi-modal analytical workflow for 5-Bromo-3-morpholinopyridin-2-amine characterization.

High-Resolution LC-MS: Isotopic Signhature Analysis
Causality & Experimental Design
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Mass spectrometry is utilized here not just to confirm the molecular weight, but to exploit the
natural isotopic distribution of bromine. Bromine exists as two stable isotopes ( Br and Br) in a
nearly 1:1 ratio (50.69% and 49.31%).

The Self-Validating Mechanism: A legitimate positive-ion mass spectrum for this compound
must exhibit a distinct doublet for the protonated molecular ion at 258.02 and 260.02 with equal
intensity. If this 1:1 ratio is absent, the peak does not contain bromine, immediately flagging a
false positive or an impurity. To prevent the basic aminopyridine from tailing, we mandate an
end-capped, low-silanol C18 column combined with an acidic modifier to fully protonate the
basic nitrogens .

Step-by-Step Protocol

o Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol.
Dilute to a final concentration of 10 pg/mL using Mobile Phase A.

e Column Selection: Waters XBridge C18 (50 mm x 2.1 mm, 1.7 um) or equivalent end-
capped column.

e Mobile Phase:
o Phase A: Water + 0.1% Formic Acid (v/v)
o Phase B: Acetonitrile + 0.1% Formic Acid (v/v)
e Gradient Elution: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

o MS Parameters: Electrospray lonization (ESI) in positive mode. Capillary voltage: 3.0 kV;
Desolvation temperature: 350°C.

o Data Interpretation: Extract ion chromatograms (EIC) for 258.02 and 260.02. Verify the co-
elution of both masses and confirm the ~1:1 intensity ratio.

Nuclear Magnetic Resonance (NMR): Regiochemical
Confirmation
Causality & Experimental Design
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While LC-MS confirms the formula, NMR is critical for proving the 2,3,5-substitution pattern on
the pyridine ring. With substituents at C2 (amine), C3 (morpholine), and C5 (bromine), the only
remaining aromatic protons are at C4 and C6.

The Self-Validating Mechanism: Because the C4 and C6 protons are separated by the
substituted C5 carbon, they will couple to each other across four bonds (meta-coupling). This
manifests as two distinct doublets with a small coupling constant ( Hz) . If the substitution were
at C4 instead of C5, the remaining protons would exhibit ortho-coupling ( Hz). Furthermore, we
exclusively use DMSO- as the solvent. Protic solvents (like Methanol- ) cause rapid chemical
exchange of the primary amine protons, erasing their signal. DMSO- hydrogen-bonds with the
amine, slowing this exchange and allowing the signal to integrate perfectly to 2H.

LC o

Expected

. . . e . Structural
Position Chemical Shift  Multiplicity Integration

Assignment
(ppm)

Pyridine aromatic
proton (highly
deshielded by

adjacent N)

C6-H 7.90 — 8.05 Doublet (, Hz) 1H

Pyridine aromatic
C4-H 7.10-7.25 Doublet (, Hz) 1H proton (between

substituents)

Primary amine
. protons
C2-NH:2 4.80-5.20 Broad Singlet () 2H .
(stabilized by

DMSO)

Morpholine
O-CH: 3.75-3.85 Multiplet () 4H aliphatic ether

protons

Morpholine
N-CH:2 2.95-3.05 Multiplet () 4H aliphatic amine

protons
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Step-by-Step Protocol

o Sample Preparation: Accurately weigh 15-20 mg of the compound and dissolve completely
in 0.6 mL of anhydrous DMSO- containing 0.03% TMS as an internal standard.

e Acquisition (*H NMR): Acquire data at 400 MHz (or higher) at 298 K. Set the relaxation delay
(D1) to 1.5 seconds to ensure complete relaxation of the amine protons. Acquire 16 to 32
scans.

e Acquisition (33C NMR): Acquire at 100 MHz with complete proton decoupling. Acquire a
minimum of 1024 scans due to the quaternary carbons (C2, C3, C5) which have longer
relaxation times.

e Processing: Apply a 0.3 Hz exponential line broadening for *H spectra. Phase and baseline
correct manually. Reference the residual DMSO quintet to 2.50 ppm.

HPLC-UV: Chromatographic Purity Assessment
Causality & Experimental Design

Aminopyridines possess strong, extended conjugated chromophores, making UV detection
highly sensitive and reliable for purity quantification .

The Self-Validating Mechanism: We utilize dual-wavelength monitoring at 254 nm (universal
aromatic absorbance) and 280 nm (specific to the extended conjugation of the aminopyridine
system). By calculating the peak area ratio (254/280 nm) across the width of the main peak, we
establish a "Peak Purity Index." If a hidden, co-eluting impurity is present, the ratio will drift at
the leading or trailing edge of the peak.

Step-by-Step Protocol

e Sample Preparation: Prepare a 1.0 mg/mL stock solution in Acetonitrile. Dilute to a working
concentration of 0.1 mg/mL using the initial mobile phase conditions (95% A / 5% B) to
prevent solvent-mismatch peak distortion.

e Instrument Setup: Use an HPLC system equipped with a Photo Diode Array (PDA) detector.

e Gradient Elution Table:
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% Phase A (H20 + % Phase B (MeCN

Time (min) Flow Rate (mL/min) 0.1% TFA) +0.1% TFA)

0.0 1.0 95 5

2.0 1.0 95 5

12.0 1.0 5 95

15.0 1.0 5 95

15.1 1.0 95 5

20.0 1.0 95 5 (Re-equilibration)

Data Analysis: Integrate all peaks area. Calculate the relative chromatographic purity. Extract
the UV spectra across the main peak to verify the 254/280 nm ratio consistency.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check
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